Tert-butyl 2-ethynylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethynyl group attached to the second carbon of the azetidine ring. The tert-butyl group is attached to the nitrogen atom of the azetidine ring, and a carboxylate group is also present .
Preparation Methods
The synthesis of tert-butyl 2-ethynylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with ethynylating agents under specific conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with an ethynylating agent such as ethynyl magnesium bromide or ethynyl lithium in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Tert-butyl 2-ethynylazetidine-1-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include substituted azetidines, alkenes, and carbonyl compounds .
Scientific Research Applications
Tert-butyl 2-ethynylazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its azetidine and ethynyl functional groups . The ethynyl group can participate in π-π interactions and hydrogen bonding, while the azetidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 2-ethynylazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-ethynylazetidine-1-carboxylate: This compound has the ethynyl group attached to the third carbon of the azetidine ring instead of the second carbon.
Tert-butyl 2-ethynylpyrrolidine-1-carboxylate: This compound has a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
The uniqueness of this compound lies in its specific structural features, such as the position of the ethynyl group and the presence of the azetidine ring, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 2-ethynylazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-7-11(8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAIWAAPVOYBFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824246-34-5 |
Source
|
Record name | tert-butyl 2-ethynylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.